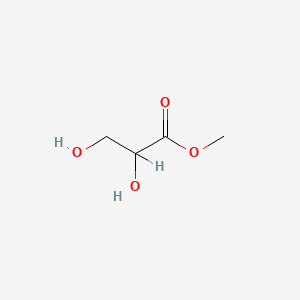
Methyl 2,3-dihydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dihydroxypropanoate is a natural product found in Broussonetia papyrifera and Begonia nantoensis with data available.
Aplicaciones Científicas De Investigación
Enantiomer Preparation and Stereochemistry
- Methyl 2,3-dihydroxypropanoate is used in the preparation of optically pure enantiomers. These enantiomers are obtained by chromatographic separation, followed by hydrolysis and methylation. Their absolute stereochemistries are established by conversion into 3-O-acetyl derivatives, which have known configurations. This process is significant in the field of stereochemistry and optical purity determination (Rodriguez, Markey, & Ziffer, 1993).
Synthesis and Conversion Processes
- The compound is involved in various synthesis processes. For instance, it is used in the Baylis-Hillman reaction for the one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates (Basavaiah, Padmaja, & Satyanarayana, 2000). Additionally, it acts as an intermediate in the synthesis of various compounds, such as (propane-)1,3-diol (Yu-zhou & Zhen-kang, 2008).
Role in Crystal Structure Analysis
- Methyl 2,3-dihydroxypropanoate also finds application in crystal structure analysis. The molecule's structure is studied for its properties, such as intermolecular hydrogen bonds, which contribute to its two-dimensional structure in crystals (Li, Wang, Fu, & Liu, 2007).
Application in Drug Synthesis
- This compound is crucial in the synthesis of important drugs. For example, it is used in the enantioselective synthesis of the cardiac drug (+)-cis-(2S,3S)-diltiazem (Watson et al., 1990).
Contribution to Organic Chemistry and Material Science
- In organic chemistry, it serves as a building block for various complex molecules. For instance, it is used in the creation of optically active organoiron complexes, illustrating its utility as a chiral 3-hydroxypropionate-2,3-dication equivalent (Chu, Zhen, Zhu, & Rosenblum, 1992). It also plays a role in the synthesis of novel PEDOTs (Poly(3,4-ethylenedioxythiophene)) for selective recognition of specific enantiomers in material science (Dong et al., 2015).
Propiedades
Número CAS |
15909-76-9 |
|---|---|
Nombre del producto |
Methyl 2,3-dihydroxypropanoate |
Fórmula molecular |
C4H8O4 |
Peso molecular |
120.1 g/mol |
Nombre IUPAC |
methyl 2,3-dihydroxypropanoate |
InChI |
InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3 |
Clave InChI |
COFCNNXZXGCREM-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CO)O |
SMILES canónico |
COC(=O)C(CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




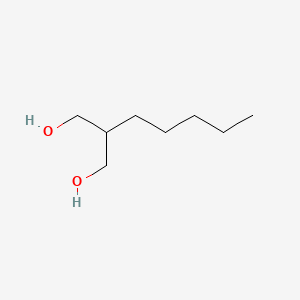
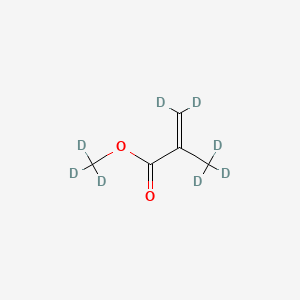
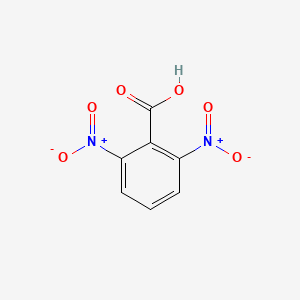
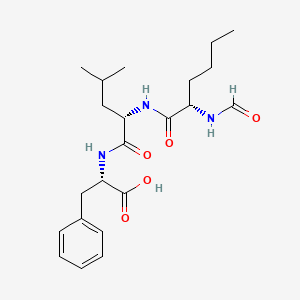
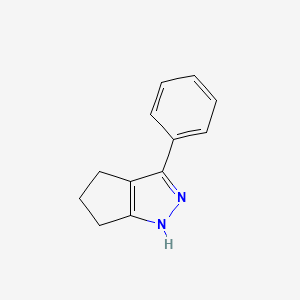
![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)
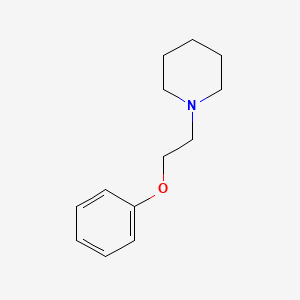


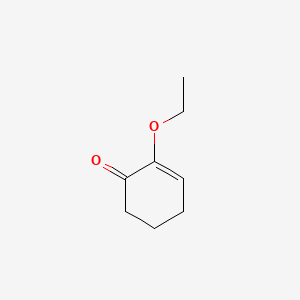

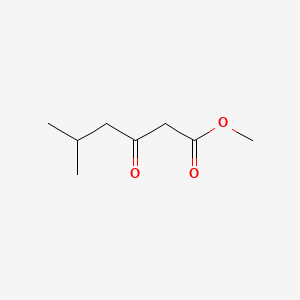
![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)